![molecular formula C24H21O5P B3112309 Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate CAS No. 188945-33-7](/img/structure/B3112309.png)
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate
Overview
Description
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate is a chemical compound known for its unique structure and properties. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science. The compound features a phosphinyl group bonded to two naphthalenyloxy groups, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate typically involves the reaction of ethyl acetate with bis(2-naphthalenyloxy)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The naphthalenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalenyloxy groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate can be compared with other similar compounds, such as:
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate: This compound features trifluoroethoxy groups instead of naphthalenyloxy groups, which can significantly alter its chemical properties and reactivity.
Ethyl [bis(2-methoxyethoxy)phosphinyl]acetate: The presence of methoxyethoxy groups makes this compound more hydrophilic compared to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Overview of the Compound
This compound features a phosphinyl group linked to two naphthalenyloxy moieties. This unique structure allows for various interactions with biological targets, particularly enzymes and proteins, which may lead to significant therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence various cellular processes. The naphthalenyloxy groups can also participate in π-π interactions with aromatic amino acids, potentially affecting protein conformation and function.
Enzyme Interaction
Research indicates that this compound may inhibit specific enzymes by covalently modifying their active sites. This mechanism is similar to that observed in other phosphorous-containing compounds known for their enzyme inhibition properties.
Anticancer Potential
Studies have suggested that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, the compound's ability to interact with signaling pathways involved in cell cycle regulation could lead to increased apoptosis rates in malignant cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Viability Assays : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, indicating potential as an anticancer agent.
- Apoptosis Induction : Flow cytometry analysis revealed that this compound significantly increased the rate of apoptosis in treated cells compared to controls. For example, at a concentration of 50 µg/ml, the percentage of apoptotic cells increased from 1.76% (control) to approximately 7.5% after 72 hours of treatment .
- Cell Cycle Analysis : The compound also affected cell cycle progression, notably increasing the proportion of cells in the S phase, which is indicative of its potential role in disrupting normal cell cycle regulation .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it can be compared to other phosphorous-containing compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl [bis(2-methoxyethoxy)phosphinyl]acetate | Methoxyethoxy groups | More hydrophilic; different enzyme interactions |
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate | Trifluoroethoxy groups | Enhanced stability; varied reactivity |
The presence of naphthalenyloxy groups in this compound may confer unique physicochemical properties compared to these analogs, influencing its solubility and interaction profiles.
Properties
IUPAC Name |
ethyl 2-dinaphthalen-2-yloxyphosphorylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21O5P/c1-2-27-24(25)17-30(26,28-22-13-11-18-7-3-5-9-20(18)15-22)29-23-14-12-19-8-4-6-10-21(19)16-23/h3-16H,2,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRXRQRWUGARV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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